molecular formula C15H14N4O2S B2995206 N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958563-09-2

N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No. B2995206
CAS RN: 958563-09-2
M. Wt: 314.36
InChI Key: SOPWFGFVOHGYPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety . Further details about the molecular structure are not available in the retrieved sources.

Scientific Research Applications

Anticancer Potential

N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide and its derivatives have been extensively studied for their anticancer properties. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown significant in vitro anticancer activity, selectively influencing non-small cell lung and CNS cancer cell lines, highlighting compound 4.10 as particularly potent against the HOP-92 and U251 cancer cell lines (Berest et al., 2011). Furthermore, another study discovered a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides that, upon evaluation, exhibited weak to moderate anticonvulsant effects, expanding the utility of these compounds beyond anticancer applications (Bunyatyan et al., 2020).

Novel Synthesis and Biological Activity

Research into the synthesis and biological activity of related compounds has led to the discovery of substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, which have shown considerable cytotoxicity and marked anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. These findings suggest a promising avenue for the development of new anticancer agents (Kovalenko et al., 2012).

Antimicrobial and Antituberculosis Applications

Beyond anticancer activities, derivatives of N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide have been explored for their antimicrobial and antituberculosis potentials. Alpha-[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds, for instance, have been synthesized and tested against Mycobacterium tuberculosis, offering new paths in the treatment of tuberculosis and other microbial infections (Mir et al., 1991).

properties

IUPAC Name

2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-2-7-16-12(20)8-11-14(21)19-13(17-11)9-5-3-4-6-10(9)18-15(19)22/h2-6,11,17H,1,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLPEZJNZSQTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

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